molecular formula C8H8ClN5O2 B11045209 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11045209
M. Wt: 241.63 g/mol
InChI Key: QDURACGNNVLONK-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound interacts with enzymes involved in the biosynthesis of essential biomolecules, leading to the inhibition of parasite growth . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the pyrazole and oxadiazole rings, along with the carboxamide group, allows for a wide range of chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H8ClN5O2

Molecular Weight

241.63 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C8H8ClN5O2/c1-10-7(15)8-12-6(13-16-8)4-14-3-5(9)2-11-14/h2-3H,4H2,1H3,(H,10,15)

InChI Key

QDURACGNNVLONK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN2C=C(C=N2)Cl

Origin of Product

United States

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